

# Independent Replication of Tovinontrine Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **Tovinontrine** (IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, and its subsequent clinical development trajectory. The core focus is on the independent replication of its preclinical efficacy, a critical aspect of translational science. The disappointing clinical outcomes for **Tovinontrine** in sickle cell disease and beta-thalassemia, which failed to replicate promising preclinical and early clinical results, underscore the importance of rigorous, independent validation of preclinical findings.

#### **Executive Summary**

**Tovinontrine** is a potent inhibitor of PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, **Tovinontrine** increases intracellular cGMP levels, a signaling molecule with roles in vascular biology and inflammation. Preclinical studies in models of sickle cell disease, beta-thalassemia, and heart failure suggested therapeutic potential. However, later-stage clinical trials in sickle cell disease and beta-thalassemia were discontinued due to a lack of efficacy, highlighting a failure in the translation of preclinical findings to clinical benefit. This guide presents the available preclinical data for **Tovinontrine** and compares it with alternative therapeutic approaches.

## **Tovinontrine's Proposed Mechanism of Action**



**Tovinontrine**'s mechanism of action is centered on the inhibition of PDE9, leading to an accumulation of cGMP. This is proposed to have several downstream effects relevant to different disease states.



Click to download full resolution via product page

**Tovinontrine**'s proposed mechanism of action.

## Preclinical Findings: Sickle Cell Disease

**Tovinontrine** was initially developed for sickle cell disease (SCD) with the rationale that increasing cGMP could induce fetal hemoglobin (HbF), reduce inflammation, and improve blood flow.

#### **Quantitative Data Summary**



| Parameter                   | Vehicle<br>Control | Tovinontrine<br>(30 mg/kg/day) | Hydroxyurea<br>(100<br>mg/kg/day) | Reference |
|-----------------------------|--------------------|--------------------------------|-----------------------------------|-----------|
| F-cells (%)                 | 8.4                | 27.3 (p<0.001)                 | 29.3                              | [1]       |
| Sickled RBCs<br>(%)         | 56.3               | 24.4 (p<0.0001)                | 28.8                              | [1]       |
| Plasma Bilirubin<br>(mg/dL) | ~9.5               | 4.7 (p<0.01)                   | 5.0 (p<0.01)                      | [1]       |
| Plasma LDH<br>(AU)          | ~220               | 102 (p<0.05)                   | 121 (NS)                          | [1]       |

Data from Townes mouse model of sickle cell disease treated for 30 days.[1]

#### **Experimental Protocols**

In Vivo Efficacy in Townes Mouse Model of SCD[1]

- Animals: Homozygous sickle (HbSS) Townes mice.
- Treatment: Mice were orally dosed daily for 30 days with either vehicle, Tovinontrine (30 mg/kg), or hydroxyurea (100 mg/kg).
- F-cell and Sickled RBC Analysis: Blood smears were stained and analyzed for the percentage of F-cells (cells expressing fetal hemoglobin) and sickled red blood cells (RBCs).
- Hemolysis Markers: Plasma levels of bilirubin and lactate dehydrogenase (LDH) were measured as indicators of hemolysis.

#### **Independent Replication and Clinical Translation**

Crucially, the promising preclinical findings for **Tovinontrine** in SCD did not translate to significant clinical benefit in later-stage trials. The Phase 2b Ardent trial showed no significant difference in the median annualized rate of vaso-occlusive crises (VOCs) in the high-dose group versus placebo.[2][3] This lack of replication in a clinical setting led to the discontinuation



of **Tovinontrine**'s development for SCD.[2][3] No direct independent preclinical replication studies have been published.

#### **Preclinical Findings: Beta-Thalassemia**

**Tovinontrine** was also investigated for beta-thalassemia, a disorder characterized by reduced production of hemoglobin. The preclinical rationale was that increasing cGMP could improve erythropoiesis.

#### **Quantitative Data Summary**

Data from a preclinical study presented at the 2021 American Society of Hematology (ASH) Annual Meeting indicated that **Tovinontrine** improved markers of beta-thalassemia in the Hbbth1/th1 experimental mouse model, including an increase in total hemoglobin and red blood cell count.[4] However, specific quantitative data from this presentation is not publicly available in a full-text publication.

#### **Experimental Protocols**

Detailed experimental protocols from the ASH presentation are not available in the public domain. The study utilized the Hbbth1/th1 mouse model of beta-thalassemia.[4]

#### **Independent Replication and Clinical Translation**

Similar to SCD, the preclinical promise of **Tovinontrine** in beta-thalassemia was not confirmed in clinical trials. The Phase 2b Forte trial in patients with beta-thalassemia was discontinued due to a lack of meaningful clinical benefit.[2]

## Comparison with Alternative Therapies for Beta-Thalassemia



| Drug         | Mechanism of<br>Action                                               | Key Preclinical<br>Findings                                                                                                              | Reference |
|--------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Luspatercept | TGF-β ligand trap,<br>promotes late-stage<br>erythroid maturation    | Increased red blood<br>cell count,<br>hemoglobin, and<br>hematocrit; reduced<br>splenomegaly and<br>iron overload in<br>Hbbth1/th1 mice. | [5]       |
| Mitapivat    | Pyruvate kinase<br>activator, increases<br>ATP production in<br>RBCs | Ameliorated ineffective erythropoiesis and anemia in Hbbth3/+ mice.                                                                      | [6]       |

#### **Preclinical Findings: Heart Failure**

**Tovinontrine** was also explored as a potential treatment for heart failure with preserved ejection fraction (HFpEF), where PDE9 is upregulated.

#### **Quantitative Data Summary**

An abstract from a 2021 Circulation publication reported that in preclinical mouse models of HFpEF, **Tovinontrine** treatment led to a reduction in cardiomyocyte size and decreased expression of markers of cardiac stress and fibrosis. Specific quantitative data from the full publication is not yet available.

#### **Experimental Protocols**

Detailed experimental protocols are not available in the provided abstract. The study utilized mouse models of HFpEF.

#### **Independent Replication and Clinical Translation**

The clinical development of **Tovinontrine** for heart failure is ongoing. The lack of robust, publicly available preclinical data and the failures in other indications warrant a cautious



outlook.

Comparison with an Alternative PDE9 Inhibitor

| Drug    | Key Preclinical Findings in<br>Heart Failure Models                                                                                                                                         | Reference |
|---------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CRD-733 | Reversed existing left<br>ventricular hypertrophy,<br>improved ejection fraction, and<br>attenuated left atrial dilation in<br>a mouse model of pressure<br>overload-induced heart failure. | [7][8]    |

# **Experimental Workflows**





Click to download full resolution via product page

A generalized workflow for preclinical drug evaluation.

#### Conclusion



The case of **Tovinontrine** serves as a critical reminder of the challenges in translating preclinical findings to clinical success. While initial preclinical data in models of sickle cell disease were promising, the failure to replicate these outcomes in robust clinical trials led to the cessation of its development for this indication. This guide highlights the importance of:

- Rigorous Preclinical Studies: Ensuring well-designed and adequately powered preclinical experiments.
- Independent Replication: The need for independent verification of key preclinical findings before advancing to costly and time-consuming clinical trials.
- Transparent Data Reporting: The importance of publishing detailed preclinical data and methodologies to allow for scrutiny and replication by the scientific community.

For researchers and drug development professionals, the **Tovinontrine** story underscores the necessity of a cautious and evidence-based approach to drug development, with a strong emphasis on the reproducibility of preclinical discoveries.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardurion.com [cardurion.com]



- 7. CRD-733, a novel phosphodiesterase 9 inhibitor, reverses pressure overload-induced heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Independent Replication of Tovinontrine Preclinical Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611444#independent-replication-of-tovinontrine-preclinical-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com